molecular formula C15H8N2O5 B5376882 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No. B5376882
M. Wt: 296.23 g/mol
InChI Key: ZSOIXIUQXWDIOR-UHFFFAOYSA-N
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Description

1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as NDA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Compounds

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide plays a crucial role in synthesizing various novel compounds, including linear and angular anthraquinonoisothiazol-3-ones, their S-oxides, and S,S-dioxides. These compounds are synthesized through reactions with alkanethiols followed by cyclization into isothiazolones and further oxidation to yield the corresponding S-oxides and S,S-dioxides (Kucherov & Zlotin, 2001).

Reactions and Transformations

The compound also undergoes interesting reactions with other chemicals, leading to various transformations. For instance, its reaction with 2-aminoethanol yields 1-(2-hydroxyethylamino)-9,10-anthraquinone-2-carboxylic acid, which can undergo intramolecular cyclization to form hexahydroanthra[1,2-e][1,4]oxazepine-trione. This reaction pathway opens up possibilities for creating novel heterocyclic compounds (Lavrikova, Podvyaznyi & Gornostaev, 2001).

Potential in Anticancer Research

Notably, derivatives of 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide have been synthesized and evaluated for potential anticancer properties. Compounds resembling anticancer agents like mitoxantrone and ametantrone have been developed starting from related anthracenediones, indicating its significance in medicinal chemistry and drug design (Antonello, Uriarte & Palumbo, 1989).

Role in Polymer Science

This chemical also finds applications in polymer science. For example, in the synthesis of polymeric complexes, it acts as a bridging ligand in structures like poly[[tetraaquanickel(II)]-μ-(9,10-dioxo-9,10-dihydroanthracene-1,4,5,8-tetracarboxylato)-κ2 O 1:O 8-[tetraaquanickel(II)]-μ-4,4′-bipyridine-κ2 N:N′], indicating its utility in creating novel polymeric materials (Liu, Cao & Wang, 2012).

Catalysis and Reaction Mechanisms

Furthermore, it is involved in selective oxidation reactions, such as the nitrous oxide oxidation of 9,10-dihydroanthracene derivatives, catalyzed byruthenium-porphyrin complexes. This process selectively affords anthraquinones by the C-H oxidation of the benzylic carbon, highlighting its role in studying catalysis and reaction mechanisms (Hashimoto, Tanaka, Ikeno & Yamada, 2002).

Chemical Transformations and Stereochemistry

In chemical synthesis, this compound is pivotal in exploring stereochemistry and chemical transformations. For example, the study of nitronate adducts from 1,6-conjugate addition of Grignard reagents to 9-nitroanthracenes reveals interesting aspects of stereochemistry and protonation at the carbon of nitronate adducts, which is essential in organic synthesis (Bartoli, Bosco, Dal Pozzo & Sgarabotto, 1982).

Photochemical Studies

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also contributes to the study of photochemistry, as seen in the research on the photooxygenation of 1,1-diarylethylenes. These studies are crucial for understanding the photochemical behavior of organic compounds and their potential applications in materials science and photophysics (Gollnick, Schnatterer & Utschick, 1993).

Environmental Studies

Lastly, the compound has relevance in environmental studies, particularly in the investigation of nitration processes in the atmosphere. Studies on the occurrence of nitro-polycyclic aromatic hydrocarbons (PAHs) in the atmosphere, including 9-nitroanthracene and its derivatives, contribute to understanding atmospheric chemistry and pollution (Nielsen, Seitz & Ramdahl, 1984).

properties

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O5/c16-15(20)10-6-5-9-11(12(10)17(21)22)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOIXIUQXWDIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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